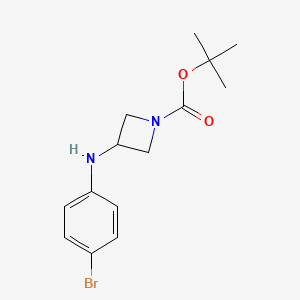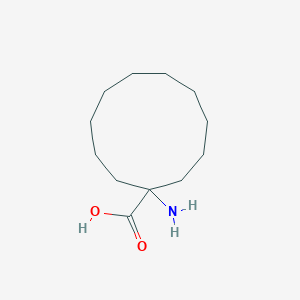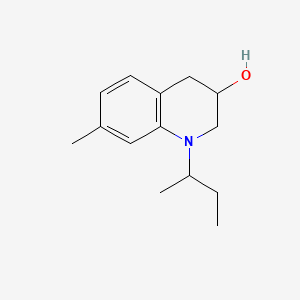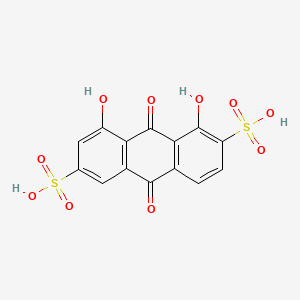
Tert-butyl 3-(4-bromoanilino)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(4-bromoanilino)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C14H19BrN2O2 and its molecular weight is 327.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization for Antimicrobial Activity
A study detailed the synthesis of substituted phenyl azetidines, starting from 2-(4-bromo phenyl) methyl cyanide, through several reaction steps, ultimately yielding 3-(4-bromo phenyl) azetidine. These compounds were characterized and screened for antimicrobial activity, suggesting their potential as antimicrobial agents (Doraswamy & Ramana, 2013).
Development of Morpholine Derivatives
Another research effort focused on the transformation of aziridine derivatives into morpholine derivatives, showing a method for the synthesis of disubstituted morpholines from aziridines, which are related to the azetidine structure . This demonstrates the versatility of azetidine derivatives in synthesizing complex organic molecules (D’hooghe et al., 2006).
Novel Compounds for Chemical Space Exploration
Research on tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate detailed synthetic routes to this compound, showing its utility for further selective derivation and exploration of chemical space complementary to piperidine ring systems. This indicates the strategic use of azetidine derivatives in accessing novel chemical spaces (Meyers et al., 2009).
Investigation into Azetidine-2-Carboxylic Acid
A study on azetidine-2-carboxylic acid in garden beets highlighted its toxic and teratogenic properties, as well as its potential misincorporation into proteins in place of proline, which is crucial for understanding its biological impact and potential applications in biochemistry and molecular biology (Rubenstein et al., 2006).
Azetidine as a Building Block in Medicinal Chemistry
Further studies explored the synthesis of azetidine derivatives as intermediates for pharmaceutical applications, highlighting the role of azetidine and its derivatives as valuable building blocks in the development of new therapeutic agents (Ji et al., 2018).
Properties
IUPAC Name |
tert-butyl 3-(4-bromoanilino)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-8-12(9-17)16-11-6-4-10(15)5-7-11/h4-7,12,16H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJFAPGRYSESIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60698801 | |
| Record name | tert-Butyl 3-(4-bromoanilino)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60698801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887579-54-6 | |
| Record name | tert-Butyl 3-(4-bromoanilino)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60698801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,2,2-Trifluoro-1-[4-(trifluoromethoxy)-3-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B1504570.png)
![2,5-Bis[(4-butoxyphenyl)methoxy]benzoic acid](/img/structure/B1504571.png)







